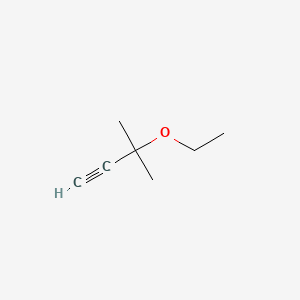
3-Ethoxy-3-methyl-1-butyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-3-methyl-1-butyne: is an organic compound with the molecular formula C7H12O . It is a member of the alkyne family, characterized by a carbon-carbon triple bond. This compound is also known by its IUPAC name, 3-ethoxy-3-methylbut-1-yne . It is a colorless liquid with a density of 0.835 g/cm³ and a boiling point of 127°C at 760 mmHg .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3-Ethoxy-3-methyl-1-butyne can be synthesized through various methods. One common method involves the reaction of 3-chloro-3-methyl-1-butyne with sodium ethoxide in ethanol. The reaction proceeds under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the same synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethoxy-3-methyl-1-butyne undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to alkanes or alkenes.
Substitution: It can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Sodium ethoxide (NaOEt) or other strong bases are typically used.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or alkenes.
Substitution: Various substituted alkynes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-3-methyl-1-butyne has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: It serves as a precursor for the synthesis of bioactive compounds.
Medicine: The compound is investigated for its potential use in drug development.
Industry: It is used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-ethoxy-3-methyl-1-butyne involves its reactivity as an alkyne. The carbon-carbon triple bond is highly reactive and can participate in various addition reactions. The compound can act as a nucleophile or an electrophile, depending on the reaction conditions.
Vergleich Mit ähnlichen Verbindungen
- 3-Methyl-1-butyne
- 3-Bromo-3-methyl-1-butyne
- 3-Methoxy-3-methyl-1-butyne
Comparison: 3-Ethoxy-3-methyl-1-butyne is unique due to the presence of the ethoxy group, which imparts different reactivity compared to its analogs. For example, 3-methyl-1-butyne lacks the ethoxy group and thus has different chemical properties and reactivity. Similarly, 3-bromo-3-methyl-1-butyne has a bromine atom, making it more reactive in substitution reactions .
Eigenschaften
CAS-Nummer |
7740-69-4 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
3-ethoxy-3-methylbut-1-yne |
InChI |
InChI=1S/C7H12O/c1-5-7(3,4)8-6-2/h1H,6H2,2-4H3 |
InChI-Schlüssel |
POVUIQJVPNHKOS-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(C)(C)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


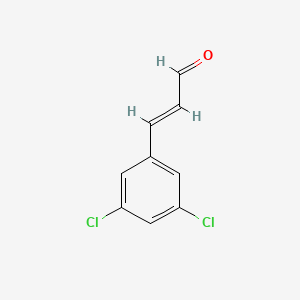
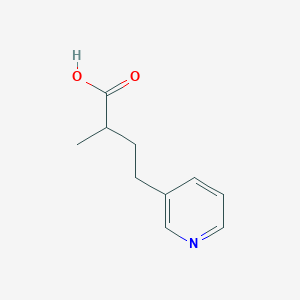
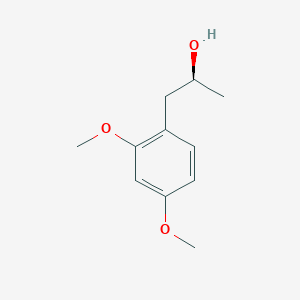
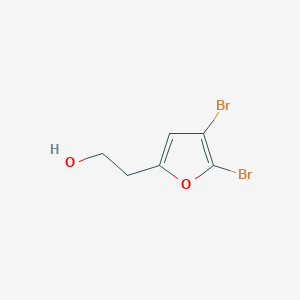
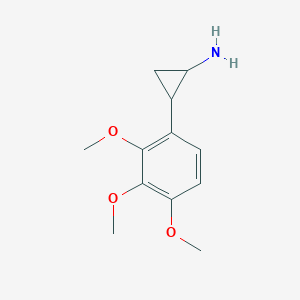
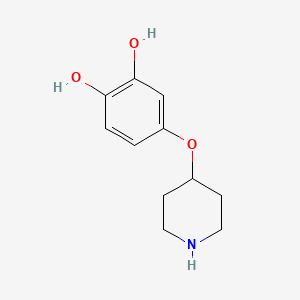

![Tert-butyl1-ethenyl-7-oxa-2-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13590737.png)
![6-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B13590743.png)
![3-[4-(3-Aminopropyl)piperazin-1-yl]propanoicacidtrihydrochloride](/img/structure/B13590744.png)
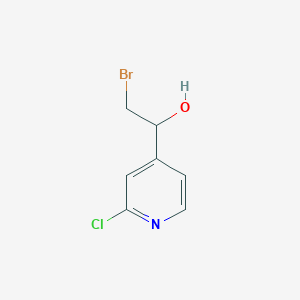
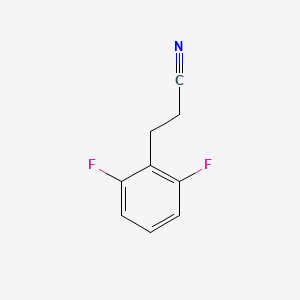
![1-[3-(Trifluoromethyl)benzenesulfonyl]piperazinehydrochloride](/img/structure/B13590768.png)

